molecular formula C12H18BrN5O2S B4348248 N~4~-[(4-BROMO-1-METHYL-1H-PYRAZOL-5-YL)METHYL]-1-ETHYL-N~4~,5-DIMETHYL-1H-PYRAZOLE-4-SULFONAMIDE

N~4~-[(4-BROMO-1-METHYL-1H-PYRAZOL-5-YL)METHYL]-1-ETHYL-N~4~,5-DIMETHYL-1H-PYRAZOLE-4-SULFONAMIDE

Cat. No.: B4348248
M. Wt: 376.28 g/mol
InChI Key: ZLGYTEJVYHMWMG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N~4~-[(4-BROMO-1-METHYL-1H-PYRAZOL-5-YL)METHYL]-1-ETHYL-N~4~,5-DIMETHYL-1H-PYRAZOLE-4-SULFONAMIDE is a complex organic compound belonging to the pyrazole family. Pyrazoles are known for their versatile applications in medicinal chemistry and organic synthesis due to their unique structural properties .

Chemical Reactions Analysis

Types of Reactions

N~4~-[(4-BROMO-1-METHYL-1H-PYRAZOL-5-YL)METHYL]-1-ETHYL-N~4~,5-DIMETHYL-1H-PYRAZOLE-4-SULFONAMIDE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohols or amines .

Mechanism of Action

The mechanism of action of N4-[(4-BROMO-1-METHYL-1H-PYRAZOL-5-YL)METHYL]-1-ETHYL-N~4~,5-DIMETHYL-1H-PYRAZOLE-4-SULFONAMIDE involves its interaction with specific molecular targets and pathways. For instance, it acts as an inhibitor of liver alcohol dehydrogenase by binding to the active site of the enzyme, thereby preventing its normal function . This inhibition can lead to various biochemical effects, depending on the biological context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N~4~-[(4-BROMO-1-METHYL-1H-PYRAZOL-5-YL)METHYL]-1-ETHYL-N~4~,5-DIMETHYL-1H-PYRAZOLE-4-SULFONAMIDE stands out due to its unique combination of functional groups, which confer specific reactivity and biological activity. Its sulfonamide group, in particular, is crucial for its role as an enzyme inhibitor .

Properties

IUPAC Name

N-[(4-bromo-2-methylpyrazol-3-yl)methyl]-1-ethyl-N,5-dimethylpyrazole-4-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18BrN5O2S/c1-5-18-9(2)12(7-15-18)21(19,20)16(3)8-11-10(13)6-14-17(11)4/h6-7H,5,8H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLGYTEJVYHMWMG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=C(C=N1)S(=O)(=O)N(C)CC2=C(C=NN2C)Br)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18BrN5O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N~4~-[(4-BROMO-1-METHYL-1H-PYRAZOL-5-YL)METHYL]-1-ETHYL-N~4~,5-DIMETHYL-1H-PYRAZOLE-4-SULFONAMIDE
Reactant of Route 2
Reactant of Route 2
N~4~-[(4-BROMO-1-METHYL-1H-PYRAZOL-5-YL)METHYL]-1-ETHYL-N~4~,5-DIMETHYL-1H-PYRAZOLE-4-SULFONAMIDE
Reactant of Route 3
Reactant of Route 3
N~4~-[(4-BROMO-1-METHYL-1H-PYRAZOL-5-YL)METHYL]-1-ETHYL-N~4~,5-DIMETHYL-1H-PYRAZOLE-4-SULFONAMIDE
Reactant of Route 4
N~4~-[(4-BROMO-1-METHYL-1H-PYRAZOL-5-YL)METHYL]-1-ETHYL-N~4~,5-DIMETHYL-1H-PYRAZOLE-4-SULFONAMIDE
Reactant of Route 5
Reactant of Route 5
N~4~-[(4-BROMO-1-METHYL-1H-PYRAZOL-5-YL)METHYL]-1-ETHYL-N~4~,5-DIMETHYL-1H-PYRAZOLE-4-SULFONAMIDE
Reactant of Route 6
Reactant of Route 6
N~4~-[(4-BROMO-1-METHYL-1H-PYRAZOL-5-YL)METHYL]-1-ETHYL-N~4~,5-DIMETHYL-1H-PYRAZOLE-4-SULFONAMIDE

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